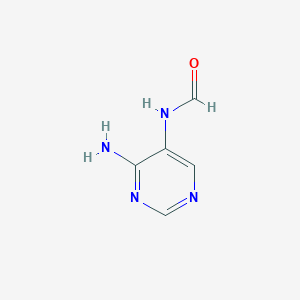

N-(4-Aminopyrimidin-5-yl)formamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-Aminopyrimidin-5-yl)formamide, also known as APF, is a fluorescent probe that is widely used in scientific research. APF is a small molecule that has a pyrimidine ring and a formamide group. It is a highly sensitive and selective probe for detecting reactive oxygen species (ROS) in biological systems. APF has been used in a variety of applications, including the study of oxidative stress, inflammation, and aging.

Mecanismo De Acción

N-(4-Aminopyrimidin-5-yl)formamide works by reacting with ROS to form a highly fluorescent compound. When N-(4-Aminopyrimidin-5-yl)formamide reacts with ROS, it undergoes a chemical transformation that results in the formation of a fluorescent compound. This fluorescent compound can be detected using standard fluorescence microscopy or spectroscopy techniques.

Efectos Bioquímicos Y Fisiológicos

N-(4-Aminopyrimidin-5-yl)formamide has been shown to have a low toxicity profile and does not interfere with normal cellular metabolism. It has been used in a variety of cell types, including mammalian cells, bacterial cells, and plant cells. N-(4-Aminopyrimidin-5-yl)formamide has been shown to be highly specific for ROS and does not react with other cellular components.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using N-(4-Aminopyrimidin-5-yl)formamide in lab experiments include its high sensitivity and selectivity for ROS, its low toxicity profile, and its ease of use. N-(4-Aminopyrimidin-5-yl)formamide can be used in a variety of experimental settings, including cell culture, animal models, and clinical studies.

The limitations of using N-(4-Aminopyrimidin-5-yl)formamide in lab experiments include its limited applicability to certain experimental systems, its potential for photobleaching, and its potential for interference with other fluorescent probes.

Direcciones Futuras

There are many potential future directions for the use of N-(4-Aminopyrimidin-5-yl)formamide in scientific research. One potential direction is the development of new fluorescent probes that are more specific for certain types of ROS. Another potential direction is the use of N-(4-Aminopyrimidin-5-yl)formamide in clinical studies to monitor oxidative stress in patients with various diseases. Finally, the use of N-(4-Aminopyrimidin-5-yl)formamide in combination with other fluorescent probes could lead to a better understanding of the complex interplay between ROS and other cellular components.

Métodos De Síntesis

N-(4-Aminopyrimidin-5-yl)formamide can be synthesized using a simple two-step reaction. The first step involves the reaction of 4-aminopyrimidine with ethyl formate to form ethyl N-(4-aminopyrimidin-5-yl)formate. The second step involves the hydrolysis of ethyl N-(4-aminopyrimidin-5-yl)formate to form N-(4-Aminopyrimidin-5-yl)formamide. The synthesis of N-(4-Aminopyrimidin-5-yl)formamide is relatively easy and can be done in a standard laboratory setting.

Aplicaciones Científicas De Investigación

N-(4-Aminopyrimidin-5-yl)formamide is a highly sensitive and selective probe for detecting ROS in biological systems. ROS are highly reactive molecules that are produced as a byproduct of normal cellular metabolism. They play a critical role in many physiological processes, including cell signaling, immune response, and apoptosis. However, excessive ROS production can lead to oxidative stress, which is associated with many diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.

N-(4-Aminopyrimidin-5-yl)formamide has been used in a variety of applications to study the role of ROS in disease. For example, N-(4-Aminopyrimidin-5-yl)formamide has been used to study the effects of oxidative stress on the aging process. It has also been used to study the role of ROS in cancer cell proliferation and apoptosis. In addition, N-(4-Aminopyrimidin-5-yl)formamide has been used to study the effects of antioxidants on ROS production and cellular damage.

Propiedades

Número CAS |

16008-45-0 |

|---|---|

Nombre del producto |

N-(4-Aminopyrimidin-5-yl)formamide |

Fórmula molecular |

C5H6N4O |

Peso molecular |

138.13 g/mol |

Nombre IUPAC |

N-(4-aminopyrimidin-5-yl)formamide |

InChI |

InChI=1S/C5H6N4O/c6-5-4(9-3-10)1-7-2-8-5/h1-3H,(H,9,10)(H2,6,7,8) |

Clave InChI |

UIOQNZBJJRKZCR-UHFFFAOYSA-N |

SMILES |

C1=C(C(=NC=N1)N)NC=O |

SMILES canónico |

C1=C(C(=NC=N1)N)NC=O |

Sinónimos |

Formamide, N-(4-amino-5-pyrimidinyl)- (6CI,8CI,9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Silane, bicyclo[2.2.1]hept-5-en-2-yltriethoxy-](/img/structure/B94233.png)

![3-[2-(Diethylamino)ethyl]-7-hydroxy-4-methylcoumarin hydrochloride](/img/structure/B94234.png)

![Tricyclo[4.1.0.02,4]-heptane](/img/structure/B94239.png)